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molecular formula C15H20Cl2N2O3 B8514292 (3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate

(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate

Cat. No. B8514292
M. Wt: 347.2 g/mol
InChI Key: QCZAGIQUSFAPNJ-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A mixture comprising of 3,5-dichlorobenzyl 2-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)morpholine-4-carboxylate (step 1) (0.9984 g, 2.232 mmol) and triflouroacetic acid (6.88 ml, 89 mmol) in DCM (7.44 ml) was stirred at room temperature for 1 hour. The reaction mixture was diluted with DCM (7.44 ml) and washed with water followed by sat NaHCO3. The organic portion was separated, dried over MgSO4, filtered and concentrated under reduced pressure to afford the title compound.
Quantity
6.88 mL
Type
reactant
Reaction Step One
Name
Quantity
7.44 mL
Type
solvent
Reaction Step One
Name
Quantity
7.44 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8](C)[CH2:9][CH2:10][CH:11]1[O:16][CH2:15][CH2:14][N:13]([C:17]([O:19][CH2:20][C:21]2[CH:26]=[C:25]([Cl:27])[CH:24]=[C:23]([Cl:28])[CH:22]=2)=[O:18])[CH2:12]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:6][NH:8][CH2:9][CH2:10][CH:11]1[O:16][CH2:15][CH2:14][N:13]([C:17]([O:19][CH2:20][C:21]2[CH:22]=[C:23]([Cl:28])[CH:24]=[C:25]([Cl:27])[CH:26]=2)=[O:18])[CH2:12]1

Inputs

Step One
Name
Quantity
0.9984 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCC1CN(CCO1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl)C
Name
Quantity
6.88 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
7.44 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.44 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic portion was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNCCC1CN(CCO1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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